2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole
Description
Properties
Molecular Formula |
C12H12FN3O |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H12FN3O/c1-12(6-14-7-12)11-16-15-10(17-11)8-4-2-3-5-9(8)13/h2-5,14H,6-7H2,1H3 |
InChI Key |
CFAGKYOJRVQRSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C2=NN=C(O2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Route 1: Diacylhydrazide Cyclization
Synthesis of 2-fluorophenyl hydrazide :
- React 2-fluorobenzoic acid with hydrazine hydrate in ethanol to form 2-fluorobenzohydrazide.
- Intermediate characterization : IR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (δ 4.5 ppm for NH₂).
Reaction with 3-methylazetidine-3-carboxylic acid :
- Condense the hydrazide with 3-methylazetidine-3-carboxylic acid in POCl₃ under reflux (6–7 hours).
- Cyclization : POCl₃ facilitates dehydration, forming the oxadiazole ring.
Workup :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, 80°C, 5h | 78 | 95% |
| 2 | POCl₃, reflux, 6h | 65 | 92% |
Route 2: One-Pot Synthesis via Carbon Disulfide Mediated Cyclization
Coupling with 3-methylazetidine :
- React the intermediate with 3-methylazetidine-3-carbonyl chloride in acetone at room temperature.
- Cyclization : Acidify with HCl to precipitate the product.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Challenges and Optimization
- Azetidine Stability : The 3-methylazetidine moiety may undergo ring-opening under acidic conditions. Use mild neutralization (e.g., NaHCO₃ instead of NaOH).
- Yield Improvement :
Comparative Analysis of Methods
| Parameter | Route 1 (POCl₃) | Route 2 (CS₂/KOH) |
|---|---|---|
| Reaction Time | 6–7 hours | 8–10 hours |
| Yield | 65% | 58% |
| Purity | 92% | 88% |
| Scalability | High | Moderate |
| Byproduct Management | HCl gas | H₂S odor |
Industrial Feasibility
- Route 1 is preferred for large-scale synthesis due to shorter reaction times and established safety protocols for POCl₃.
- Green Chemistry Alternatives : Recent studies suggest using ionic liquids or microwave-assisted synthesis to reduce solvent use and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Fluorophenyl Isomers
- 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole (CAS 1580-50-3): The para-fluorophenyl substitution reduces steric hindrance compared to the ortho-fluoro isomer in the target compound. This derivative lacks the azetidine moiety, limiting its interaction with targets requiring polar interactions .
- 2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride: The meta-fluorophenyl substitution alters electronic distribution but retains the azetidine group.
Chlorophenyl and Nitrophenyl Derivatives
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) : Exhibited 98.74% growth inhibition (GP) against SF-295 CNS cancer cells at 10⁻⁵ M. The para-chloro and para-fluoro substituents enhance cytotoxicity but differ in polarity compared to the target compound’s ortho-fluoro group .
- 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV) : Demonstrated CNS depressant activity, attributed to electron-withdrawing nitro groups. The absence of a heterocyclic substituent (e.g., azetidine) limits its target versatility .
Table 1: Fluorophenyl-1,3,4-oxadiazole Derivatives and Activities
Heterocyclic Substituents at the 5-Position
Azetidine vs. Sulfonyl/Thioether Groups
- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole : Demonstrated potent antibacterial activity against Xanthomonas oryzae (Xoo) with EC₅₀ = 0.17 µg/mL, superior to bismerthiazol. The sulfonyl group enhances electrophilicity, aiding target binding .
- 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) : Exhibited fungicidal activity (>50% inhibition) against Sclerotinia sclerotiorum at 50 µg/mL. The thioether linker and trifluoromethylpyrazole substituent contribute to hydrophobic interactions .
Table 2: Heterocyclic Substituent Impact on Bioactivity
Pharmacological and Agrochemical Profiles
Anticancer Activity
- 2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole (87): Showed 95.70% GP against SNB-75 CNS cancer cells. The dimethoxyphenyl group enhances π-π stacking, while the target compound’s azetidine may improve solubility .
- 2-((1H-Indol-2-yl)methyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole (3.4.18) : Structural similarity in the 2-fluorophenyl group but lacks the azetidine ring. Activity data are unreported, but indole derivatives often target DNA topoisomerases .
Antibacterial and Antifungal Activity
- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole: Achieved EC₅₀ = 1.98 µg/mL against Xanthomonas axonopodis (Xac), outperforming commercial bactericides. Dual sulfonyl groups enhance stability and membrane penetration .
- 2-Adamantan-1-yl-5-(4-fluorophenyl)-1,3,4-oxadiazole (LAPVOP) : Crystallographic studies reveal planar oxadiazole-phenyl geometry, favoring intercalation with microbial DNA. The adamantane group increases lipophilicity .
Biological Activity
The compound 2-(2-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole has garnered attention in medicinal chemistry due to its unique heterocyclic structure and promising biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₂FN₃O
- Molecular Weight : 233.24 g/mol
- CAS Number : 2044902-90-9
The compound belongs to the oxadiazole class, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its distinct structure is believed to contribute to its varied biological activities.
Antitumor Activity
Research indicates that derivatives of oxadiazoles exhibit significant antitumor properties. Preliminary studies on this compound suggest it may interact with cancer cell pathways effectively. For instance:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |
| U-937 (Leukemia) | 0.12 - 2.78 | Cell cycle arrest and apoptosis induction |
In a comparative study, the compound demonstrated cytotoxic effects similar to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
Antimicrobial Activity
Oxadiazole derivatives have also shown promise against various microbial strains. The compound's structural features allow it to bind to bacterial receptors effectively, enhancing its antibacterial properties.
| Microbial Strain | Activity |
|---|---|
| Mycobacterium tuberculosis | Active against monoresistant strains |
| Staphylococcus aureus | Exhibits significant inhibitory effects |
The biological activity of this compound is attributed to its ability to bind to specific biological targets involved in disease pathways. Interaction studies using molecular docking have shown that the compound can engage with proteins related to apoptosis and cell cycle regulation .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : Reacting appropriate hydrazine derivatives with carboxylic acids.
- Substitution Reactions : Introducing the fluorophenyl and methylazetidin groups through electrophilic or nucleophilic substitutions.
These methods facilitate the efficient production of the compound in laboratory settings .
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives:
- Study on Antitumor Activity : A recent study showed that compounds similar to this compound induced apoptosis in various cancer cell lines through upregulation of pro-apoptotic factors .
- Antimicrobial Efficacy : Another research effort demonstrated that oxadiazole derivatives exhibited significant activity against resistant strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
